3-Bodipy-propanoic Acid N-Phenethylspiperone Amide

Catalog No.
S888361
CAS No.
121086-10-0
M.F
C45H48BF3N6O3
M. Wt
788.723
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide

CAS Number

121086-10-0

Product Name

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]phenyl]propanamide

Molecular Formula

C45H48BF3N6O3

Molecular Weight

788.723

InChI

InChI=1S/C45H48BF3N6O3/c1-32-29-33(2)54-41(32)30-40-19-18-39(55(40)46(54,48)49)20-21-43(57)50-37-16-10-34(11-17-37)22-26-52-31-53(38-7-4-3-5-8-38)45(44(52)58)23-27-51(28-24-45)25-6-9-42(56)35-12-14-36(47)15-13-35/h3-5,7-8,10-19,29-30H,6,9,20-28,31H2,1-2H3,(H,50,57)

InChI Key

BBVNLSGOIFEWSH-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC=C(C=C4)CCN5CN(C6(C5=O)CCN(CC6)CCCC(=O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C)C)(F)F

Synonyms

(T-4)-[5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]ethyl]phenyl]-1H-pyrrole-2-propanamidato-κN1]difluoro-boron

Fluorescent Probe for Dopamine D2 Receptor Imaging:

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide (BP-NPE-SP) is a fluorescent molecule designed to bind specifically to dopamine D2 receptors. Dopamine D2 receptors are a type of G protein-coupled receptor (GPCR) found in the central nervous system and involved in various neurological functions, including movement, reward, and learning .

BP-NPE-SP combines the binding specificity of the antipsychotic drug spiperone with the fluorescent properties of a BODIPY fluorophore. This combination allows researchers to visualize and quantify dopamine D2 receptors in living cells and tissues using fluorescence microscopy and other imaging techniques . This ability makes BP-NPE-SP a valuable tool for studying:

  • Dopamine receptor expression and distribution in the brain under normal and pathological conditions.
  • The effects of drugs and other interventions on dopamine D2 receptor function.
  • Neurodegenerative diseases such as Parkinson's disease and schizophrenia, which are associated with abnormalities in dopamine signaling.

Advantages of BP-NPE-SP over traditional methods:

BP-NPE-SP offers several advantages over traditional methods for studying dopamine D2 receptors, such as:

  • High specificity and selectivity for dopamine D2 receptors compared to other dopamine receptor subtypes .
  • Non-invasive imaging capabilities, allowing for studies in living cells and tissues without the need for radioactive tracers.
  • High sensitivity and photostability, enabling detection of even small changes in dopamine D2 receptor expression.

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is a synthetic compound characterized by its fluorescent properties, making it valuable in various biological and chemical applications. It is a derivative of Spiperone, a well-known antipsychotic agent, and combines the structural elements of BODIPY dyes with the pharmacological features of phenethylspiperone. The compound has a molecular formula of C₄₅H₄₈BF₃N₆O₃ and a molecular weight of 788.71 g/mol . Its structure includes a BODIPY fluorophore, which contributes to its fluorescence, allowing for applications in imaging and detection.

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide exhibits biological activity primarily due to its structural similarity to Spiperone, which interacts with dopamine receptors. This compound may function as a fluorescent probe for studying receptor-ligand interactions and can potentially be used in neuropharmacological research. Its ability to fluoresce under specific conditions enhances its utility in tracking biological processes in live cells or tissues .

The synthesis of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide typically involves several steps:

  • Formation of BODIPY Core: The initial step involves synthesizing the BODIPY core through a condensation reaction between boron difluoride and an appropriate aromatic compound.
  • Introduction of Propanoic Acid: The propanoic acid moiety is then introduced via an esterification reaction.
  • Amidation: Finally, the phenethylspiperone is coupled to the propanoic acid through an amide bond formation, often utilizing coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

These steps may vary based on specific laboratory protocols but generally follow established organic synthesis techniques .

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide has several notable applications:

  • Fluorescent Probes: Used in cellular imaging and tracking due to its fluorescent properties.
  • Neuroscience Research: Acts as a tool for studying dopamine receptor interactions and neuropharmacology.
  • Drug Development: Potentially aids in the design of new therapeutic agents targeting neurological disorders.
  • Biochemical Assays: Utilized in assays that require fluorescent detection methods.

Interaction studies involving 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide focus on its binding affinity to dopamine receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) are commonly employed to assess these interactions quantitatively .

Several compounds are structurally or functionally similar to 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
SpiperoneAntipsychoticEstablished pharmacological profile
BODIPY FLFluorescent dyeCommonly used in biological imaging
N-PhenethylspiperoneDopamine antagonistDirectly related to dopamine receptor activity
4,4-Difluoro-4-bora-3a,4a-diaza-s-indaceneFluorescent probeSimilar fluorescence but lacks amide functionality

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide's unique combination of fluorescence and potential pharmacological activity sets it apart from these compounds, making it particularly valuable for research applications that require both imaging capabilities and biological interaction studies .

Wikipedia

(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron

Dates

Modify: 2023-08-15

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